molecular formula C13H18N4OS B6274148 5,6-dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 900640-87-1

5,6-dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B6274148
CAS No.: 900640-87-1
M. Wt: 278.4
InChI Key:
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Description

5,6-Dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the piperazine moiety enhances its biological activity, making it a valuable scaffold for drug development.

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5,6-dimethyl-2-aminothiophene-3-carboxylic acid with formamide to form the thienopyrimidine core. This intermediate is then reacted with piperazine in the presence of a suitable base, such as sodium hydride, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

5,6-Dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors involved in disease pathways. The piperazine moiety enhances its binding affinity and selectivity, allowing it to modulate biological processes effectively .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzyl-piperazin-1-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
  • Pyrido[2,3-d]pyrimidin-5-one derivatives

Uniqueness

5,6-Dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one stands out due to its specific substitution pattern, which imparts unique biological activity. The presence of both the thienopyrimidine core and the piperazine moiety makes it a versatile scaffold for drug development, offering opportunities for further functionalization and optimization .

Properties

IUPAC Name

5,6-dimethyl-2-(piperazin-1-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-8-9(2)19-13-11(8)12(18)15-10(16-13)7-17-5-3-14-4-6-17/h14H,3-7H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVNUMAYSOSBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CN3CCNCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160214
Record name 5,6-Dimethyl-2-(1-piperazinylmethyl)thieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900640-87-1
Record name 5,6-Dimethyl-2-(1-piperazinylmethyl)thieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900640-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethyl-2-(1-piperazinylmethyl)thieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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